molecular formula C15H14F2N4OS B2415920 8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline CAS No. 638135-88-3

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Cat. No. B2415920
M. Wt: 336.36
InChI Key: NMEMZDLWSWPXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines and their derivatives are important in the field of medicinal chemistry due to their diverse spectrum of biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .


Synthesis Analysis

The synthesis of quinolines and their derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various synthetic approaches have been developed to synthesize diverse quinoline-based scaffolds .


Molecular Structure Analysis

Quinoline is a nitrogen-containing heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinolines can undergo various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact molecular structure. For example, 8-Methoxyquinoline has a molecular formula of C10H9NO .

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on synthesizing novel quinoline derivatives with potent antimicrobial properties. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Holla et al., 2006). Similarly, quinoline derivatives containing 1,2,4-triazole moieties have been synthesized and shown to exhibit very good antimicrobial activity, comparable to standard drugs (Eswaran et al., 2009).

Anticancer Applications

Quinoline derivatives have also been explored for their anticancer potential. The synthesis and biological evaluation of thiazolo[5,4-b]quinoline derivatives revealed that certain structural features are essential for significant antitumor activities (Alvarez-Ibarra et al., 1997). Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and S-substituted 1,2,4-triazole derivatives, evaluating their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, with some compounds showing significant activity against gram-negative microorganisms (Alam et al., 2011).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of quinoline derivatives. For instance, the practical synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone highlights an optimized method amenable to large-scale synthesis, underscoring the relevance of quinoline derivatives in developing new antibacterial agents (Hashimoto et al., 2007).

Safety And Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its exact molecular structure and its intended use. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge. The invention of multiple difluoromethylation reagents has benefited this field of research .

properties

IUPAC Name

8-[[5-(difluoromethylsulfanyl)-4-ethyl-1,2,4-triazol-3-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4OS/c1-2-21-12(19-20-15(21)23-14(16)17)9-22-11-7-3-5-10-6-4-8-18-13(10)11/h3-8,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEMZDLWSWPXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(F)F)COC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((5-((difluoromethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.